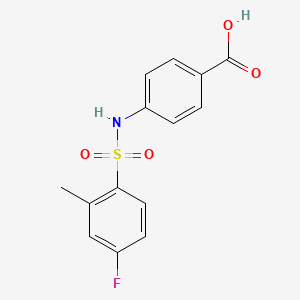

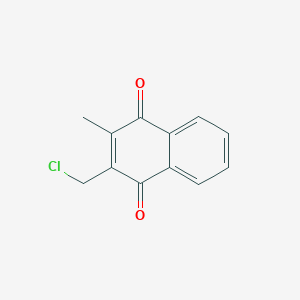

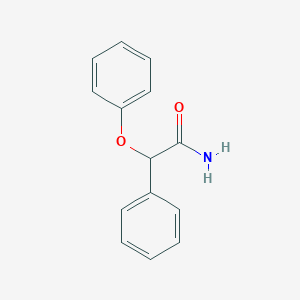

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol

Descripción general

Descripción

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol, commonly known as 6-Chloro-THC, is an analog of the main psychoactive compound found in Cannabis sativa, Δ9-tetrahydrocannabinol (THC). 6-Chloro-THC is a synthetic cannabinoid that has been used in scientific research to study the effects of cannabinoids on the brain. By synthesizing a compound that is similar to THC, scientists are able to better understand the mechanisms of action of cannabinoids and the biochemical and physiological effects of these compounds on the body.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis in Medicinal Chemistry

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol plays a significant role in the asymmetric synthesis of compounds with potential medicinal applications. A notable example is its use in the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a promising treatment for human papillomavirus infections. This synthesis involves asymmetric reductive amination, showcasing high stereo-selectivity and yield, making it relevant in the development of pharmaceuticals (Boggs et al., 2007).

Biotransformation Studies

Research also focuses on the biotransformation of this compound by bacteria. The study of how bacteria like Ralstonia sp. transform this compound is crucial for understanding its environmental fate and potential biotechnological applications. This research can contribute to the field of bioremediation, where bacterial metabolism is used to clean up environmental contaminants (Waldau et al., 2009).

Antitumor Activity and Structural Analysis

The compound is also a precursor in synthesizing various hetero annulated carbazoles, which are screened for antitumor activities. Studies have shown that some of these derivatives exhibit selective growth inhibition in certain cancer cell lines, demonstrating their potential as therapeutic agents in cancer treatment. Structural analysis and in vitro studies provide insights into their efficacy and mechanism of action (Murali et al., 2017).

Photophysical Characterization

Another area of research is the photophysical characterization of derivatives of this compound. These studies involve synthesizing fluorophores from the compound and analyzing their behavior in various solvents. This research is significant in developing new materials for optical applications, such as sensors and organic light-emitting diodes (Ghosh et al., 2013).

Synthesis of New Pharmaceutical Agents

The compound also serves as a building block in the chemoenzymatic synthesis of pharmaceuticals, such as ramatroban, a drug used to treat allergies and asthma. The synthesis process, involving lipases and oxidoreductases, exemplifies the potential of biocatalysts in producing enantiopure pharmaceuticals (Busto et al., 2012).

Antimicrobial Activity

Significant research has been conducted on the antimicrobial properties of derivatives of this compound. For instance, a study showed that certain derivatives exhibit notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents (Chakraborty et al., 2014).

Analysis of Anti-Inflammatory Agents

The compound has also been used in the luminescence analysis of anti-inflammatory agents in biological fluids. This application is crucial for pharmaceutical research, especially in drug monitoring and pharmacokinetics (Strojny & de Silva, 1975).

Synthetic Applications

Additionally, the compound's derivatives have been explored for various synthetic applications, such as the preparation of chlorocarbazoles by chlorination, which is an important reaction in organic synthesis and medicinal chemistry (Bonesi & Erra-Balsells, 1997).

Bioinformatic Characterization for Neurodegenerative Diseases

Research into Schiff bases derived from this compound aims to find new treatments for neurodegenerative diseases, including Alzheimer's. Bioinformatics and cheminformatics methods have been applied to these compounds to evaluate their therapeutic potential (Avram et al., 2021).

Anti-HIV Activity

Another interesting application is in the development of novel anti-HIV drugs. Derivatives of this compound have been synthesized and evaluated for their potential in inhibiting HIV, contributing to the ongoing research in antiretroviral drug development (Saturnino et al., 2018).

Mecanismo De Acción

Target of Action

A structurally similar compound, 6-chloro-2,3,4,9-tetrahydro-1h-carbazole-1-carboxamide, is known to target an enzyme called sirt1 . SirT1 is involved in controlling the removal of certain proteins in cells .

Mode of Action

The similar compound mentioned above is known to inhibit the deacetylation of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . This inhibition is thought to increase the removal of certain proteins, thus reducing their levels in the brain cells .

Biochemical Pathways

The inhibition of sirt1 by the similar compound could potentially affect various cellular processes, including dna repair, cell cycle progression, and apoptosis .

Result of Action

The inhibition of sirt1 by the similar compound is thought to reduce the levels of certain proteins in brain cells , which could potentially have therapeutic effects in neurodegenerative diseases.

Propiedades

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,8,14-15H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMGKSFHNZBGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid](/img/structure/B3382221.png)

![1-[(4-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3382282.png)

![9-Oxabicyclo[3.3.1]non-6-en-2-one](/img/structure/B3382306.png)